molecular formula C17H22O2 B042079 3,5-Diprenyl-4-hydroxybenzaldehyde CAS No. 52275-04-4

3,5-Diprenyl-4-hydroxybenzaldehyde

Cat. No. B042079
CAS RN: 52275-04-4
M. Wt: 258.35 g/mol
InChI Key: OHVUELCNFASQGY-UHFFFAOYSA-N
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Description

3,5-Diprenyl-4-hydroxybenzaldehyde is an isoprene phenyl butyl aldehyde . It has the molecular formula C17H22O2 . It has been found to have the ability to inhibit biofilm formation in strains .


Synthesis Analysis

The synthesis of 3,5-Diprenyl-4-hydroxybenzaldehyde involves a reaction with potassium hydroxide in water . The reaction is regioselective and yields 10.4% of the product .


Molecular Structure Analysis

The molecular structure of 3,5-Diprenyl-4-hydroxybenzaldehyde is represented by the formula C17H22O2 . The average mass is 258.355 Da .


Physical And Chemical Properties Analysis

3,5-Diprenyl-4-hydroxybenzaldehyde has a molecular weight of 258.36 . It has a density of 1.0±0.1 g/cm3 . Its boiling point is 383.5±42.0 °C at 760 mmHg .

Relevant Papers The paper “Prenylated phenylbutyrolactones from cultures of a marine sponge-associated fungus Aspergillus flavipes KUFA1152” published in Phytochemistry in May 2021 is relevant to the study of 3,5-Diprenyl-4-hydroxybenzaldehyde .

Scientific Research Applications

Pharmacology: Antibiofilm Agent

3,5-Diprenyl-4-hydroxybenzaldehyde: has been identified as an isoprene phenyl butyl aldehyde with the ability to inhibit biofilm formation in bacterial strains . This property is particularly valuable in pharmacology, where biofilm-associated infections pose significant challenges due to their resistance to antibiotics. The compound’s potential synergistic effect with clinically relevant antibiotics could lead to new strategies for treating persistent infections.

Biochemistry: Enzyme Inhibition

In biochemistry, 3,5-Diprenyl-4-hydroxybenzaldehyde is studied for its enzyme inhibitory activity . Enzymes play crucial roles in various biochemical processes, and the modulation of their activity can have therapeutic implications. The compound’s ability to interact with enzymes could be harnessed to study and potentially treat metabolic disorders.

Medicinal Chemistry: Melanin Synthesis Inhibition

The compound’s role in medicinal chemistry is linked to its impact on melanin synthesis . Melanin is the pigment responsible for skin color, and its overproduction can lead to hyperpigmentation disorders. 3,5-Diprenyl-4-hydroxybenzaldehyde could be used to develop treatments that regulate melanin production, offering an alternative to current skin-lightening agents.

Organic Synthesis: Chemical Intermediate

In organic synthesis, 3,5-Diprenyl-4-hydroxybenzaldehyde can serve as a chemical intermediate due to its phenolic structure . It can participate in various chemical reactions, leading to the synthesis of complex organic molecules. This makes it a valuable compound for developing new synthetic pathways and materials.

Environmental Science: Ecotoxicology Studies

In environmental science, 3,5-Diprenyl-4-hydroxybenzaldehyde can be used in ecotoxicology studies to assess the impact of phenolic compounds on ecosystems . Its interactions with environmental factors and biota can provide insights into the ecological risks associated with phenolic pollutants.

properties

IUPAC Name

4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-12(2)5-7-15-9-14(11-18)10-16(17(15)19)8-6-13(3)4/h5-6,9-11,19H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVUELCNFASQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diprenyl-4-hydroxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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